
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, a chloroethyl group, and a hydroxy group attached to a dimethyl-substituted benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate typically involves the esterification of 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials such as 2,4-dimethylphenol. The process includes chlorination, esterification, and purification steps to obtain the final product with high purity.
化学反应分析
Types of Reactions
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the chloroethyl group yields an ethyl-substituted benzoate.
科学研究应用
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Ethyl 3-(2-bromoethyl)-6-hydroxy-2,4-dimethylbenzoate
- Ethyl 3-(2-iodoethyl)-6-hydroxy-2,4-dimethylbenzoate
- Ethyl 3-(2-fluoroethyl)-6-hydroxy-2,4-dimethylbenzoate
Uniqueness
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
716381-27-0 |
|---|---|
分子式 |
C13H17ClO3 |
分子量 |
256.72 g/mol |
IUPAC 名称 |
ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate |
InChI |
InChI=1S/C13H17ClO3/c1-4-17-13(16)12-9(3)10(5-6-14)8(2)7-11(12)15/h7,15H,4-6H2,1-3H3 |
InChI 键 |
KTGUUPMJNAZIRQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C(=C1C)CCCl)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


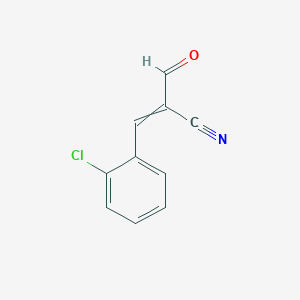
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
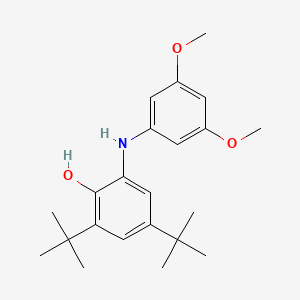
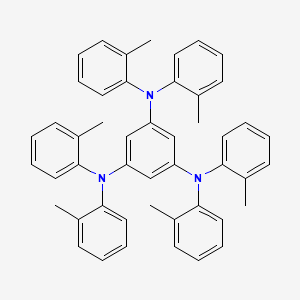
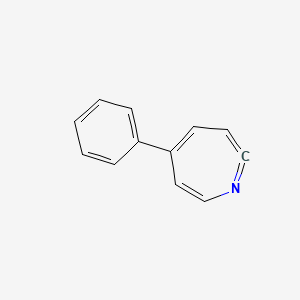

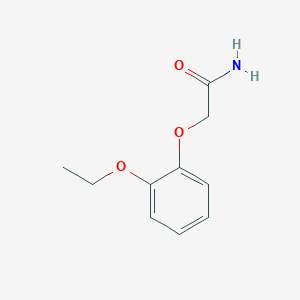
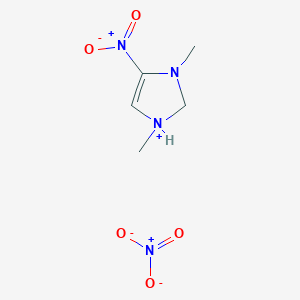

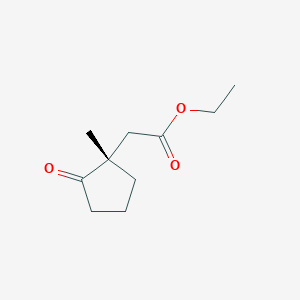
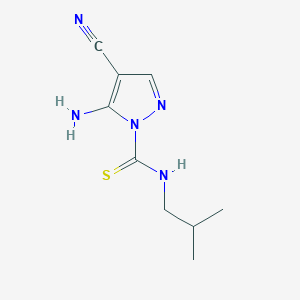
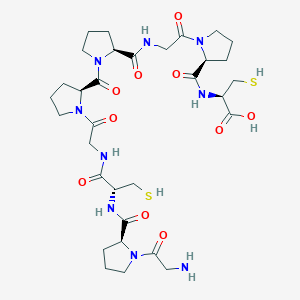
amino}phenol](/img/structure/B14216717.png)
